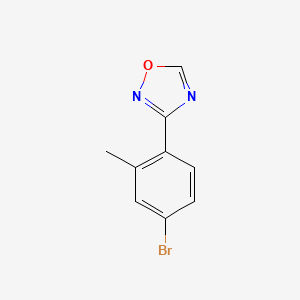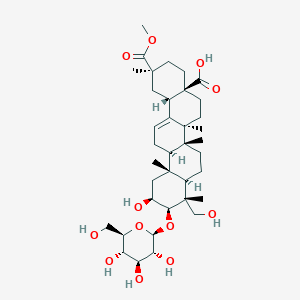
Esculentoside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esculentoside D is a triterpene saponin compound isolated from the roots of Phytolacca acinosa Roxb. It is known for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Esculentoside D can be isolated from the roots of Radix phytolaccae using high-speed countercurrent chromatography coupled with evaporative light scattering detection. The separation is performed with an optimized two-phase solvent system composed of chloroform-methanol-water (4:4:2, v/v) using the lower phase as the mobile phase at a flow rate of 1.5 ml/min .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the roots of Phytolacca acinosa Roxb. The process includes bioguided fractionation and isolation using various solvent extracts, followed by purification through techniques such as high-speed countercurrent chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Esculentoside D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of deoxygenated compounds .
Aplicaciones Científicas De Investigación
Esculentoside D has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reference standard and a synthetic precursor compound. It is also utilized in the study of triterpene saponins and their derivatives .
Biology: In biological research, this compound is studied for its anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has shown potential in protecting against acute kidney injury and other inflammatory conditions .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, including its ability to inhibit the proliferation and migration of cancer cells. It has shown promise in the treatment of colorectal cancer and other malignancies .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It is also utilized in the production of natural health products and supplements .
Mecanismo De Acción
The mechanism of action of Esculentoside D involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of immune response, cell proliferation, and apoptosis. This compound has been shown to inhibit the activation of the MAPK pathway, which plays a crucial role in inflammatory responses and cell survival . Additionally, it modulates the expression of key proteins involved in oxidative stress and apoptosis, such as Bcl-2, Bax, and caspase-3 .
Comparación Con Compuestos Similares
- Esculentoside A
- Esculentoside B
- Esculentoside C
- Esculentoside H
- Jaligonic acid B
- Jaligonic acid
Uniqueness: What sets Esculentoside D apart from its similar compounds is its specific biological activity and the unique structural modifications that contribute to its therapeutic potential. For instance, this compound has shown distinct anti-cancer properties that make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C37H58O12 |
|---|---|
Peso molecular |
694.8 g/mol |
Nombre IUPAC |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C37H58O12/c1-32(31(46)47-6)11-13-37(30(44)45)14-12-35(4)19(20(37)15-32)7-8-24-33(2)16-21(40)28(34(3,18-39)23(33)9-10-36(24,35)5)49-29-27(43)26(42)25(41)22(17-38)48-29/h7,20-29,38-43H,8-18H2,1-6H3,(H,44,45)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34-,35+,36+,37-/m0/s1 |
Clave InChI |
OHDFISPWADYJIW-ZKVNBNTASA-N |
SMILES isomérico |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B15146725.png)
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15146733.png)
![(2S,3S,4S,5R,6R)-6-{[(6AR,6BS,8AS,12AR,14BR)-4,4,6A,6B,11,11,14B-Heptamethyl-8A-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}carbonyl)-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxane-2-carboxylic acid](/img/structure/B15146739.png)
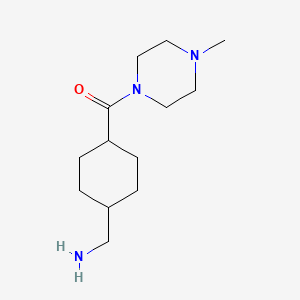


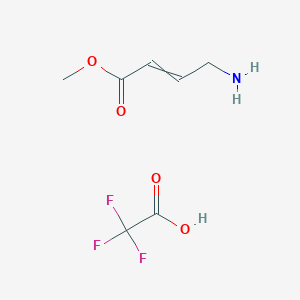
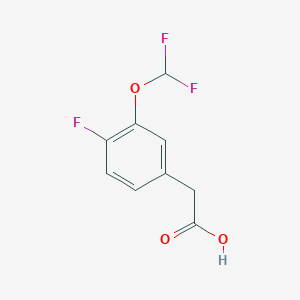
![1,4a-dimethyl-6-methylidene-5-[(1E)-3-oxobut-1-en-1-yl]-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B15146801.png)
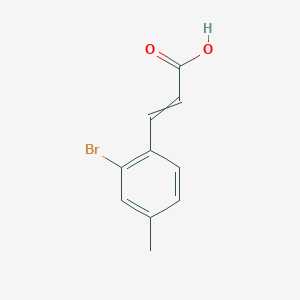
![(1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) pyridine-3-carboxylate](/img/structure/B15146811.png)
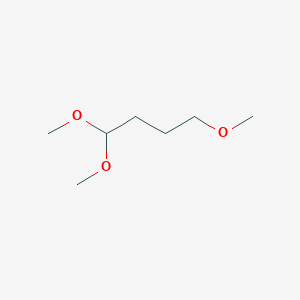
![Sodium 3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15146837.png)
